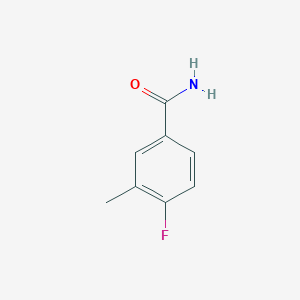

4-Fluoro-3-methylbenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAZPRNIWVYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379108 | |

| Record name | 4-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-92-0 | |

| Record name | 4-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261945-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylbenzamide: Structure, Synthesis, and Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] Within this versatile class of compounds, 4-Fluoro-3-methylbenzamide emerges as a molecule of significant interest. Its unique structural arrangement, featuring a fluorine atom and a methyl group on the benzene ring, provides a valuable scaffold for the synthesis of novel chemical entities. This guide offers a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its relevance as a building block in drug discovery and agrochemical research.[2]

The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a favored element in modern drug design.[3][4] This guide serves as a foundational resource for scientists aiming to leverage the distinct properties of this compound in their research endeavors.

Section 1: Chemical Identity and Structural Properties

This compound is characterized by a benzamide core substituted with a fluorine atom at the C4 position and a methyl group at the C3 position. This specific substitution pattern dictates its chemical reactivity and physical properties.

Molecular Structure and Key Identifiers

-

Molecular Formula: C₈H₈FNO[5]

-

Molecular Weight: 153.15 g/mol [5]

-

CAS Number: 261945-92-0[6]

-

IUPAC Name: this compound

The structure combines an aromatic ring, an amide functional group (-CONH₂), a halogen (F), and an alkyl group (-CH₃). The interplay between the electron-withdrawing nature of the fluorine atom and the amide group, alongside the electron-donating methyl group, creates a unique electronic distribution across the aromatic ring, influencing its interaction with other molecules.

Diagram: Chemical Structure of this compound

A 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of key physicochemical data is crucial for laboratory applications, from designing reaction conditions to predicting biological behavior.

| Property | Value | Source |

| Molecular Weight | 153.15 g/mol | Santa Cruz Biotechnology[5] |

| Molecular Formula | C₈H₈FNO | Santa Cruz Biotechnology[5] |

| Physical State | Solid | Synquest Labs[7] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Synquest Labs[7] |

Section 2: Synthesis of this compound

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid precursor, 4-fluoro-3-methylbenzoic acid. This transformation is a standard amidation reaction, a fundamental process in organic and medicinal chemistry. 4-Fluoro-3-methylbenzoic acid itself is a versatile building block for active pharmaceutical ingredients (APIs).[2][8]

Synthetic Pathway Overview

The primary route involves the conversion of the carboxylic acid to an activated intermediate, such as an acid chloride, which then reacts with ammonia to form the primary amide.

Diagram: Synthesis Workflow

General workflow for the synthesis of this compound from its benzoic acid precursor.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis.

Objective: To synthesize this compound from 4-fluoro-3-methylbenzoic acid.

Materials:

-

4-Fluoro-3-methylbenzoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Activation (Acid Chloride Formation):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-3-methylbenzoic acid (1 eq.).

-

Dissolve the starting material in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq.) to the solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.

-

-

Amidation:

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Re-dissolve the crude acyl chloride intermediate in an appropriate solvent like DCM or THF.

-

In a separate flask, prepare an ice-cold solution of concentrated ammonium hydroxide.

-

Slowly add the acyl chloride solution to the ammonium hydroxide solution with vigorous stirring, maintaining the temperature at 0-5 °C.

-

Causality: The addition must be slow and at low temperature to control the exothermic reaction between the reactive acyl chloride and ammonia.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Causality: The washing steps are crucial to remove unreacted starting materials, inorganic salts, and other impurities.

-

-

Purification and Validation:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography.

-

The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. This step is a self-validating system for the protocol's success.

-

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.

-

Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.0 ppm, which may exchange with D₂O.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets or complex splitting patterns in the aromatic region (approx. 7.0-8.0 ppm), influenced by coupling to each other and to the fluorine atom.

-

Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.

-

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3100 - 3500 (two bands, broad) | Stretching |

| C=O (Amide I) | 1650 - 1690 (strong) | Stretching |

| N-H (Amide II) | 1590 - 1650 | Bending |

| C-F (Aryl) | 1100 - 1250 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (153.15).

Section 4: Applications and Future Directions

This compound is primarily valuable as a chemical intermediate. Its structure is a key component in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][11][12]

-

Medicinal Chemistry: The benzamide scaffold is present in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for creating libraries of novel compounds for screening against various biological targets, such as enzymes and receptors.[13][14]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for new pesticides and herbicides, where the fluorine atom can enhance efficacy and environmental stability.[2]

-

Material Science: The fluorinated aromatic structure can be incorporated into polymers to impart specific properties like thermal stability or chemical resistance.[2]

The future utility of this compound lies in its application as a versatile building block. As synthetic methodologies advance, particularly in late-stage functionalization, the strategic importance of such well-defined intermediates will continue to grow, enabling the efficient construction of complex and high-value molecules.

References

-

Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). ResearchGate. Retrieved from [Link]

-

4-Fluorobenzamide. (n.d.). PubChem. Retrieved from [Link]

-

4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. (2026). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. Benzamide, 4-fluoro-3-methyl- (9CI)(261945-92-0) 1H NMR [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. ossila.com [ossila.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-3-methylbenzamide (CAS: 261945-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzamide, a key chemical intermediate in contemporary pharmaceutical and agrochemical research. The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the chemical properties, a validated synthesis protocol, comprehensive spectroscopic characterization, safety and handling procedures, and explores its emerging applications, particularly in the development of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzamides

Benzamides are a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of fluorine into these scaffolds is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

This compound has emerged as a valuable building block due to the specific arrangement of its substituents. The fluorine atom at the 4-position and the methyl group at the 3-position create a unique electronic and steric profile, making it an attractive precursor for the synthesis of complex molecular architectures with tailored biological activities. This guide serves as a detailed resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 261945-92-0 | [1] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | General chemical supplier information |

| Melting Point | 105 °C (for isomeric 3-Fluoro-4-methylbenzamide) | [3] |

| Boiling Point | 228.2 °C (for isomeric 3-Fluoro-4-methylbenzamide) | [3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge of benzamides |

Synthesis of this compound

The most common and logical synthetic route to this compound is the amidation of its corresponding carboxylic acid precursor, 4-Fluoro-3-methylbenzoic acid. This transformation can be efficiently achieved through activation of the carboxylic acid, followed by reaction with an ammonia source.

Synthetic Scheme

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the conversion of carboxylic acids to primary amides.

Step 1: Activation of 4-Fluoro-3-methylbenzoic acid to its Acyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-methylbenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) or oxalyl chloride ((COCl)₂, ~2.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas ceases and the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude 4-Fluoro-3-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of the Acyl Chloride

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) to the cooled acyl chloride with vigorous stirring. The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product.

Spectroscopic Characterization

Accurate spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following are predicted and expected spectral data based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Amide Protons (-CONH₂): Two broad singlets are expected in the range of δ 7.5-8.5 ppm. The chemical shift can be concentration and solvent dependent.

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to fluorine-proton and proton-proton coupling.

-

The proton ortho to the amide group is expected to be the most downfield.

-

The proton ortho to the fluorine atom will show coupling to the fluorine.

-

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon (-C=O): A signal is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (two bands for primary amide) |

| 3000-2850 | C-H stretching (aromatic and methyl) |

| ~1660 | C=O stretching (Amide I band) |

| ~1600 | N-H bending (Amide II band) |

| ~1400 | C-N stretching |

| ~1250 | C-F stretching |

MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 153.15, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the amide group and other characteristic fragments of the aromatic ring.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. The presence of the fluoro and methyl groups provides a handle for further functionalization and influences the overall properties of the final compound.

Tankyrase Inhibitors for Cancer Therapy

A promising area of application for this compound is in the development of tankyrase inhibitors. Tankyrases are enzymes that play a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. Inhibition of tankyrases can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing tumor growth. Several benzamide-containing compounds have been investigated as tankyrase inhibitors, and this compound represents a valuable starting point for the synthesis of novel and potent inhibitors in this class.

Caption: Synthetic utility of this compound in developing tankyrase inhibitors.

Agrochemicals

The structural motifs present in this compound are also relevant in the design of modern agrochemicals, such as herbicides and fungicides. The fluorine atom can enhance the efficacy and metabolic stability of these compounds in the target organisms.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides a versatile platform for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for scientists and researchers working with this compound.

References

Sources

An In-Depth Technical Guide to 4-Fluoro-3-methylbenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The document delineates its fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis, outlines robust analytical methods for its characterization, and discusses its strategic importance as a building block in the development of novel therapeutic agents. Causality behind experimental choices, self-validating protocols, and authoritative citations are integrated throughout to ensure scientific integrity and practical utility for professionals in drug discovery and chemical research.

Core Physicochemical Properties and Structural Attributes

This compound (CAS No. 261945-92-0) is a substituted benzamide featuring a fluorine atom and a methyl group on the aromatic ring.[1] This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of bioactive molecules.

The fluorine atom, a bioisostere of a hydrogen atom, is a key feature. Its high electronegativity can modulate the acidity of the amide proton, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The adjacent methyl group provides steric bulk and lipophilicity, further influencing the molecule's conformational preferences and pharmacokinetic profile.

A critical point of clarification is the distinction from its isomer, 4-Fluoro-N-methylbenzamide (CAS No. 701-49-5). While both share the identical molecular formula (C₈H₈FNO) and molecular weight (153.15 g/mol ), the connectivity is different. In the title compound, the methyl group is on the benzene ring at position 3, whereas in the isomer, it is attached to the amide nitrogen.[3][4][5] This structural difference leads to distinct chemical reactivity and biological activity.

Table 1: Physicochemical and Structural Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Weight | 153.15 g/mol | [3] |

| Molecular Formula | C₈H₈FNO | [1][3] |

| CAS Number | 261945-92-0 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | MFCD01631489 | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(=O)N | N/A |

| InChI Key | Not readily available | N/A |

| Appearance | Solid (form may vary) | [1] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the amidation of the corresponding carboxylic acid, 4-Fluoro-3-methylbenzoic acid. This multi-step process is chosen for its reliability, scalability, and use of readily available commercial reagents. The key is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by ammonia.

Synthesis Workflow

The workflow proceeds via two main stages: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. This approach is superior to direct amide formation from the acid and ammonia, which requires harsh conditions (high temperature and pressure) and often results in lower yields. The acyl chloride is highly electrophilic, allowing the amidation to proceed rapidly and cleanly at or below room temperature.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-3-methylbenzoic acid (CAS: 403-15-6)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Concentrated Ammonium Hydroxide (NH₄OH, aq.)

-

Ethanol

-

Deionized Water

Protocol:

-

Acyl Chloride Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Fluoro-3-methylbenzoic acid (1.0 eq).

-

Add anhydrous DCM to dissolve the acid (approx. 5-10 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the acid itself.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. The reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by TLC or ¹H NMR (disappearance of the carboxylic acid proton).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-fluoro-3-methylbenzoyl chloride, which is often used in the next step without further purification.

-

-

Amidation:

-

Cool a beaker of concentrated ammonium hydroxide (a large excess, e.g., 10-20 eq) in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous solvent (e.g., DCM or THF).

-

Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. This exothermic reaction must be kept cold to prevent hydrolysis of the acyl chloride and to minimize side reactions. A white precipitate of the benzamide should form immediately.

-

Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold ethanol or ether to aid in drying.

-

The crude product can be further purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

-

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated building blocks like this compound are pivotal in modern pharmaceutical synthesis.[6][7] The benzamide moiety is a common feature in many approved drugs, acting as a stable and effective pharmacophore. The specific substitution on the phenyl ring allows for the fine-tuning of a drug candidate's properties.

-

Metabolic Stability: The fluorine at the 4-position can block para-hydroxylation, a common metabolic pathway for aromatic rings, thereby increasing the half-life of the drug.[2]

-

Target Binding: The electronegative fluorine can participate in hydrogen bonds or other non-covalent interactions within a protein's binding pocket, enhancing potency and selectivity.[2]

-

Scaffold for Synthesis: The amide group can be further functionalized, or the entire molecule can be used as a key fragment in the construction of more complex active pharmaceutical ingredients (APIs). Related fluorinated benzamides are known intermediates in the synthesis of potent therapeutics, such as Enzalutamide, an anti-androgen medication.[8][9] Similarly, related benzonitriles and benzoic acids are used to create kinase inhibitors for oncology and agrochemicals.[10][11]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any research workflow. A multi-technique approach is required.

Caption: A standard workflow for the analytical characterization of the final product.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and methyl groups), the methyl singlet, and the broad signals for the amide (-NH₂) protons.

-

¹³C NMR: Shows the number of unique carbon environments.

-

¹⁹F NMR: A crucial experiment that will show a singlet for the single fluorine atom, confirming its presence.

-

-

Mass Spectrometry (MS):

-

Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the expected molecular ion peak would be at m/z 154.15 for [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The primary method for determining purity. A typical reversed-phase method would be employed.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

The purity is calculated from the peak area of the product relative to the total area of all peaks.

-

-

Infrared (IR) Spectroscopy:

-

Confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching for the amide (around 3100-3500 cm⁻¹), C=O stretching for the amide carbonyl (around 1640-1680 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).

-

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following guidelines are synthesized from standard safety data sheets (SDS).[1]

Table 2: Hazard Identification and Safety Precautions

| Category | Guideline | Source(s) |

| Hazard Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Use only in a well-ventilated area or with respiratory protection. | [1] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. | [1] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. | [1] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation persists, seek medical advice. | [1][12] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [1] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations, typically via an authorized incinerator. | [1] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its unique combination of a fluorinated phenyl ring and a benzamide scaffold provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced pharmacological profiles. Understanding its synthesis, proper analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

PubChem, National Center for Biotechnology Information. 4-fluoro-N-methylbenzamide. [Online] Available at: [Link]

-

Generic Safety Data Sheet Information. [Online] Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-(Trifluoromethyl)benzamide. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Online] Available at: [Link]

-

Xu, D., et al. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available at: [Link]

-

Taylor & Francis Online. Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Online] Available at: [Link]

- Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Gumułka, J. & Ziółkowska, H. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Available at: [Link]

-

ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Online] Available at: [Link]

-

Publications Office of the European Union. Overview on PFAS analytical methods. [Online] Available at: [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methylbenzamide

Abstract

Solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's journey from laboratory bench to clinical application. It dictates bioavailability, impacts formulation strategies, and can be the pivotal difference between a promising lead candidate and a developmental failure. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 4-Fluoro-3-methylbenzamide, a representative fluorinated benzamide scaffold. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies that a research scientist would employ to fully characterize its solubility profile. We delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays, and discuss the critical role of analytical quantification. This guide is structured to empower researchers, scientists, and drug development professionals with the expertise to rigorously assess the solubility of novel chemical entities.

Introduction: The Centrality of Solubility

This compound belongs to a class of compounds—fluorinated aromatics—that are of significant interest in medicinal chemistry. The incorporation of fluorine can modulate key properties such as metabolic stability and binding affinity.[1] However, these modifications also impact fundamental physicochemical parameters like solubility. Poor aqueous solubility is a primary contributor to the failure of drug candidates, leading to low oral bioavailability and challenging formulation development.[2][3]

Understanding the solubility of a compound like this compound is not merely an academic exercise; it is a critical step in risk mitigation and strategic planning within a drug development program. It informs its classification under the Biopharmaceutical Classification System (BCS), a framework used by regulatory agencies to predict a drug's in vivo performance.[4][5][6] The BCS categorizes drugs based on their solubility and permeability, guiding decisions on formulation and the potential for biowaivers.[4][7][8]

This guide will proceed from theoretical prediction to practical execution, providing the necessary tools to build a complete solubility profile for this compound or any analogous compound.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, it is crucial to establish a theoretical foundation. The solubility of a molecule is governed by a delicate balance between its crystal lattice energy (the energy holding the solid-state together) and the solvation energy (the energy released upon interaction with solvent molecules). For amides, hydrogen bonding capability plays a significant role in their interaction with polar solvents like water.[9][10][11]

Physicochemical Properties and In Silico Prediction

Several key parameters, often predicted using computational models, provide initial clues about a compound's likely solubility behavior.

| Property | Predicted Value / Information | Implication for Solubility | Source |

| Molecular Formula | C₈H₈FNO | - | [12] |

| Molecular Weight | 153.15 g/mol | Lower molecular weight is generally favorable for solubility. | [13] |

| XlogP | 1.9 | This positive value indicates a degree of lipophilicity, suggesting that aqueous solubility may be limited.[14] | [12] |

| pKa (Amide) | Non-ionizable | Amides are generally considered non-basic under physiological conditions due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[11][15] This means pH changes will not significantly impact the charge state of the amide itself. | [11][15] |

| Hydrogen Bonding | 1 Donor (N-H), 2 Acceptors (O=C, F) | The ability to both donate and accept hydrogen bonds is crucial for interaction with water molecules, enhancing solubility.[9] | - |

The presence of the fluorine atom can increase lipophilicity, potentially reducing aqueous solubility, while the amide group provides hydrogen bonding capacity to counteract this effect.[1]

The Henderson-Hasselbalch Equation: The Role of pH

While the amide group in this compound is neutral, many drug candidates possess ionizable functional groups. For such compounds, the Henderson-Hasselbalch equation is an indispensable tool for predicting how solubility changes with pH.[16][17][18] The equation relates pH, pKa, and the ratio of the ionized to the unionized form of a molecule.[19] Since the ionized form is typically much more water-soluble than the neutral form, understanding this relationship is critical for predicting absorption in the gastrointestinal tract.[20]

Experimental Determination of Solubility

A multi-tiered experimental approach is essential to build a comprehensive solubility profile. This typically involves a high-throughput kinetic assay for early-stage screening, followed by a more rigorous, gold-standard thermodynamic assay for lead candidates.

Kinetic vs. Thermodynamic Solubility

It is vital to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it precipitates out of a solution, typically after being added from a DMSO stock.[21][22] It is a measure of apparent solubility and is highly valuable for quickly flagging problematic compounds in early discovery.[23]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[2][24][25] This is a lower-throughput, more resource-intensive measurement considered the gold standard for characterizing lead compounds.[3][25]

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates the logical flow for a complete solubility characterization of a new chemical entity like this compound.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorelevant.com [biorelevant.com]

- 7. agnopharma.com [agnopharma.com]

- 8. database.ich.org [database.ich.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. quora.com [quora.com]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. PubChemLite - this compound (C8H8FNO) [pubchemlite.lcsb.uni.lu]

- 13. scbt.com [scbt.com]

- 14. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. microbenotes.com [microbenotes.com]

- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 20. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 21. enamine.net [enamine.net]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. In-vitro Thermodynamic Solubility [protocols.io]

An In-depth Technical Guide to 4-Fluoro-3-methylbenzamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-3-methylbenzamide, a key fluorinated building block in contemporary medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, presents a robust and detailed protocol for its synthesis from 4-fluoro-3-methylbenzoic acid, and offers an in-depth analysis of its spectroscopic characterization. By leveraging established chemical principles and comparative data from analogous structures, this guide provides predicted 1H NMR, 13C NMR, IR, and mass spectrometry data to facilitate its identification and quality control. Furthermore, the guide explores the rationale behind its utility as a precursor in the synthesis of pharmacologically active agents, making it an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name This compound , is a substituted aromatic amide that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. The strategic placement of the fluoro and methyl groups on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 261945-92-0 | |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water (predicted) | N/A |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the amidation of its corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid. The following workflow outlines a common and efficient laboratory-scale preparation using thionyl chloride (SOCl₂) as the activating agent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the conversion of carboxylic acids to primary amides.[2][3]

Materials:

-

4-Fluoro-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Toluene (anhydrous)

-

Concentrated ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-3-methylbenzoic acid (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This yields the crude 4-fluoro-3-methylbenzoyl chloride, which is used in the next step without further purification.

-

-

Amidation:

-

In a separate flask, cool a concentrated solution of ammonium hydroxide (10 eq) in an ice bath (0-5 °C).

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous dichloromethane (DCM).

-

Slowly add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from ethanol/water to obtain a white crystalline solid.

-

Spectroscopic Characterization and Analysis

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and data from analogous compounds, particularly 4-fluoro-N-methylbenzamide and other substituted benzamides.

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 - 7.5 | m | 2H | Aromatic H (H-2, H-6) | The protons ortho to the amide group are expected to be downfield. The coupling with the adjacent aromatic proton and the fluorine will result in a multiplet. |

| ~7.1 - 7.0 | t | 1H | Aromatic H (H-5) | This proton is ortho to the fluorine and will appear as a triplet due to coupling with the adjacent aromatic protons. |

| ~6.0 - 5.5 | br s | 2H | -NH₂ | The amide protons are typically broad singlets and their chemical shift can vary with concentration and temperature. |

| ~2.3 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical aromatic methyl region. |

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C=O | The carbonyl carbon of an amide typically appears in this region. |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield. |

| ~135 (d, ³JCF ≈ 8 Hz) | C-CONH₂ | The ipso-carbon to the amide group will show a smaller coupling to fluorine. |

| ~131 (d, ³JCF ≈ 6 Hz) | C-CH₃ | The carbon bearing the methyl group will also show coupling to the fluorine. |

| ~129 (d, ²JCF ≈ 22 Hz) | Aromatic CH | Aromatic CH carbons will show coupling to the fluorine. |

| ~125 (d, ²JCF ≈ 18 Hz) | Aromatic CH | Aromatic CH carbons will show coupling to the fluorine. |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH | The carbon ortho to the fluorine will be shifted upfield and show a two-bond coupling. |

| ~15 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3350 - 3180 | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amide. Two bands are expected. |

| 3080 - 3030 | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 1680 - 1650 | C=O stretch (Amide I band) | A strong absorption characteristic of the amide carbonyl group. |

| 1620 - 1580 | N-H bend (Amide II band) | Another characteristic amide band. |

| 1400 - 1200 | C-N stretch | The amide C-N bond vibration. |

| 1250 - 1100 | C-F stretch | A strong band indicating the presence of the carbon-fluorine bond. |

Mass Spectrometry (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Assignment | Rationale |

| 153 | [M]⁺ | Molecular ion peak. |

| 137 | [M - NH₂]⁺ | Loss of the amino group. |

| 109 | [M - CONH₂]⁺ | Loss of the carboxamide group, resulting in the 4-fluoro-3-methylphenyl cation. |

| 95 | [C₆H₄F]⁺ | A common fragment for fluorinated benzene derivatives. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance several key properties of a drug candidate, including:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.

The amide functionality serves as a versatile handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures. Substituted benzamides are a well-established class of compounds with a broad range of biological activities, and this compound provides a unique starting point for the exploration of new chemical space in this area.[4][5] Its precursor, 4-fluoro-3-methylbenzoic acid, is recognized as a versatile building block for synthesizing active pharmaceutical ingredients (APIs).[6]

Safety Information

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its properties, a detailed and practical synthesis protocol, and a thorough, albeit predictive, analysis of its spectroscopic characteristics. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Pawar, S. D., et al. (2013). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(42), 19415-19421.

-

PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Patel, K., et al. (2012). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Medicinal Chemistry Research, 21(9), 2337-2347.

Sources

- 1. PubChemLite - this compound (C8H8FNO) [pubchemlite.lcsb.uni.lu]

- 2. journals.co.za [journals.co.za]

- 3. rsc.org [rsc.org]

- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Benzamide Moiety and the Fluorine Advantage in Medicinal Chemistry

The benzamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutic agents. Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. However, the ever-present challenges of drug development—namely optimizing potency, selectivity, and pharmacokinetic profiles—necessitate innovative approaches to molecular design. The strategic incorporation of fluorine into the benzamide core has emerged as a powerful tool to address these challenges.[1][2]

Fluorine, the most electronegative element, possesses a unique combination of properties that can profoundly influence a molecule's behavior.[3][4] Its small van der Waals radius allows it to act as a hydrogen isostere, while its strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][5][6] Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups, alter molecular conformation, and increase lipophilicity, all of which can lead to improved membrane permeability and enhanced binding affinity to target proteins.[1][3][5][7] Approximately 20% of recently developed drugs are fluoro-pharmaceuticals, a testament to the transformative impact of this element.[8]

This technical guide provides an in-depth exploration of fluorinated benzamides for researchers, scientists, and drug development professionals. It will delve into the rationale behind their design, synthetic strategies, structure-activity relationships (SAR), and key applications, offering field-proven insights to empower your research endeavors.

Part 1: Strategic Design and Synthesis of Fluorinated Benzamides

The decision to introduce fluorine into a benzamide scaffold is a strategic one, driven by the desire to fine-tune its pharmacological properties. The position and number of fluorine atoms are critical variables that can dramatically alter the molecule's profile.

Rationale for Fluorination: Causality in Experimental Design

The introduction of fluorine is not a matter of trial and error but a deliberate design choice aimed at achieving specific outcomes:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically labile position on the aromatic ring or an N-alkyl substituent can prevent hydroxylation and other oxidative transformations, thereby increasing the drug's half-life.[1][5][6]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions.[3][5] This can enhance binding affinity and, in some cases, improve selectivity for the desired target over off-targets.

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5][6]

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers. For instance, fluorination of the benzamide's aromatic ring can influence the acidity of the amide N-H proton.[5]

-

Synthetic Pathways to Fluorinated Benzamides

The synthesis of fluorinated benzamides can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern.

Caption: Common synthetic routes to fluorinated benzamides.

This protocol is adapted from a study on the synthesis of polyfluorinated benzamides as angiogenesis inhibitors and demonstrates a common strategy for introducing an amine substituent onto a fluorinated ring.[9][10]

Materials:

-

Tetrafluorobenzoyl chloride

-

Primary amine (e.g., aniline derivative)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of tetrafluorobenzoyl chloride (1.1 eq) in dichloromethane dropwise over 10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,3,5-trifluorobenzamide.[9]

This self-validating system ensures product purity through chromatographic purification and subsequent characterization by spectroscopic methods.

Part 2: Structure-Activity Relationships and Bioisosterism

The true power of fluorination lies in the nuanced structure-activity relationships that emerge. Small changes in fluorine substitution can lead to significant differences in biological activity.

Case Study: Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation

Research into Alzheimer's disease has explored small molecules that can inhibit the aggregation of the amyloid-beta (Aβ) peptide.[11] A study on fluorinated benzenesulfonamides revealed a detailed SAR, demonstrating the importance of the substitution pattern.[11][12]

-

Key Finding: A specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety was necessary for potent inhibition of Aβ aggregation.[11]

-

Fluorine's Role: The presence and position of fluorine on the benzenesulfonamide ring influenced the inhibitory activity, highlighting the subtle electronic effects at play.[11][12]

| Compound Series | Substitution Pattern | Relative Aβ Aggregation Inhibition |

| Series A | ortho-fluoro, para-hydrophobic | +++ |

| Series B | meta-fluoro, para-hydrophobic | ++ |

| Series C | para-fluoro, ortho-hydrophobic | + |

Note: This table is a qualitative representation based on the findings that ortho-para and meta-para double substitutions were particularly effective.[11]

Fluorinated Groups as Amide Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a common strategy in drug design.[13] Fluorinated groups have emerged as effective amide bioisosteres, offering improved metabolic stability and other desirable properties.[14][15]

-

(Z)-Fluoro-olefins: These moieties can mimic the geometry and electronic properties of the amide bond while being resistant to hydrolysis by proteases. The (Z)-fluoro-olefin has been successfully employed as an amide bioisostere in the development of BACE1 inhibitors for Alzheimer's disease.[16]

-

Trifluoroethylamines: This group can also serve as an amide isostere, with the trifluoromethyl group influencing the basicity of the amine and providing a metabolically stable unit.[14][15]

Caption: Fluorinated bioisosteres of the amide bond.

Part 3: Applications and Analytical Characterization

Fluorinated benzamides have found applications in a wide range of therapeutic areas and as research tools. Their unique properties also necessitate specific analytical considerations.

Therapeutic Applications

-

Oncology: Fluorinated compounds like 5-fluorouracil are mainstays in chemotherapy.[8] More recently, fluorinated benzamides have been investigated as angiogenesis inhibitors.[9][10]

-

Central Nervous System (CNS) Disorders: The ability of fluorine to enhance brain penetration makes fluorinated benzamides attractive candidates for CNS targets.[6] For example, FK960, a p-fluorobenzamide derivative, has shown potential in ameliorating memory deficits.[17]

-

Infectious Diseases: Structure-activity relationship studies of benzamides as inhibitors of Mycobacterium tuberculosis have shown that fluorine substitution can be tolerated and in some cases enhance activity.[18]

Medical Imaging

The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[3][8] Fluorinated benzamides can be radiolabeled with ¹⁸F to serve as probes for visualizing and quantifying biological targets in vivo.[7] For instance, [¹⁸F]NCQ 115 is a potential ligand for PET studies of dopamine D2 receptors in the human brain.[19]

Analytical Techniques for Fluorinated Benzamides

The characterization of fluorinated benzamides requires a suite of analytical techniques to confirm structure, purity, and isomeric distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR: Characterizes the carbon skeleton.

-

¹⁹F NMR: Directly observes the fluorine atoms, providing information on their chemical environment and coupling to other nuclei. This is a crucial technique for confirming the presence and position of fluorine.[20]

-

-

Mass Spectrometry (MS):

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, angles, and intermolecular interactions in the solid state. Studies have shown that fluorine substitution can influence crystal packing and even suppress disorder in benzamide crystals.[23][24]

Caption: A typical analytical workflow for fluorinated benzamides.

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold is a mature and highly effective strategy in modern drug discovery. By understanding the fundamental principles of how fluorine modulates molecular properties, researchers can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies are well-established, and a robust suite of analytical techniques is available to ensure the integrity of these novel chemical entities. As our understanding of fluorine's unique effects continues to grow, so too will the applications of fluorinated benzamides in addressing unmet medical needs.

References

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?

- MDPI. (n.d.).

- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Kaur, T. (2022, January 31). Fluorine: An emerging compound in medicinal chemistry. The Torch.

- Zhou, Y., et al. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Sci-Hub. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- PubMed. (2024, October 17).

- PubMed. (n.d.).

- ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- PubMed. (2020, July 15). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement.

- NIH. (2019, July 16).

- ResearchGate. (n.d.). Fluorinated Moieties for Replacement of Amide and Peptide Bonds.

- PubMed Central. (n.d.).

- PubMed. (n.d.). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases.

- ResearchGate. (2025, October 17).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 13). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride.

- ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- PubMed. (n.d.). FK960 N-(4-acetyl-1-piperazinyl)

- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- PubMed. (2014, April 10).

- NIH. (2020, March 25).

- PubMed. (n.d.). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand.

- Figshare. (n.d.). Structure Activity Relationship (SAR)

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. (n.d.).

- Benchchem. (n.d.).

- NIH. (2020, October 14). Importance of Fluorine in Benzazole Compounds. PMC.

- (n.d.). 7. ANALYTICAL METHODS.

- PubMed. (n.d.).

- ResearchGate. (2025, October 15). Importance of Fluorine in Benzazole Compounds.

- NIH. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemxyne.com [chemxyne.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery / Expert Opinion on Drug Discovery, 2021 [sci-hub.box]

- 15. tandfonline.com [tandfonline.com]

- 16. The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylbenzamide is a fluorinated aromatic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural motifs, a benzamide core substituted with a fluorine atom and a methyl group, make it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical characterization, and exploring its potential applications in drug development, supported by established scientific literature.

Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can impart desirable characteristics to drug candidates. These include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The benzamide functional group is a common feature in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. Benzamides are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] The combination of a fluorine atom and a benzamide core in this compound creates a versatile building block for the development of novel therapeutics with potentially improved efficacy and safety profiles.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the amidation of its corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid. This precursor is a commercially available and versatile building block for the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

Conceptual Workflow of Synthesis

The synthesis involves the activation of the carboxylic acid group of 4-fluoro-3-methylbenzoic acid, followed by nucleophilic attack by an amine source, typically ammonia or an ammonium salt, to form the amide bond.

Sources

The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-3-methylbenzamide

Introduction: The Strategic Role of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a paramount tool for fine-tuning physicochemical and biological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is within this context that specialty reagents like 4-Fluoro-3-methylbenzamide have emerged, not from a singular moment of discovery, but from the confluence of advancements in organofluorine chemistry and the escalating demand for precisely functionalized building blocks. This guide provides an in-depth technical overview of this compound, detailing its synthesis, properties, and applications for researchers, scientists, and drug development professionals.